4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide
Descripción
Historical Development and Discovery
The historical development of this compound traces back to 1964 when Wright and colleagues first synthesized this compound as part of their investigation into potential anti-diabetic agents. The initial synthesis was motivated by the emerging understanding of structure-activity relationships in heterocyclic compounds and the recognized therapeutic potential of both pyrazole and sulfonamide moieties. Wright's team employed a straightforward synthetic approach involving the reaction of 2,4-pentanedione with 4-hydrazinobenzenesulfonamide hydrochloride in ethanol under reflux conditions for four hours, followed by precipitation with water to yield orange crystals with a melting point of 516-517 Kelvin.
Following its initial discovery, the compound underwent extensive characterization and evaluation processes that revealed its potential beyond anti-diabetic applications. Subsequent research by Grueneberg and colleagues in 2002 included this compound in virtual screening studies of compound libraries, specifically focusing on the identification of molecules with diverse medicinal properties. This computational approach marked a significant shift in how researchers approached the evaluation of existing compounds for new therapeutic applications, highlighting the compound's versatility and potential for drug repurposing initiatives.
The evolution of synthetic methodologies for this compound has continued to develop over the decades, with modern approaches incorporating improved reaction conditions and purification techniques. Contemporary synthetic routes typically involve the initial formation of 3,5-dimethylpyrazole through the reaction of acetylacetone with hydrazine hydrate under reflux conditions, followed by sulfonation using benzenesulfonyl chloride in the presence of bases such as triethylamine or pyridine. These refined methodologies have enhanced both the yield and purity of the final product while reducing the overall synthetic complexity.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends far beyond its initial therapeutic applications, serving as a paradigmatic example of how strategic molecular design can create compounds with multifaceted properties. The compound exemplifies the successful integration of two distinct heterocyclic motifs, where the pyrazole ring provides a five-membered nitrogen-containing framework with specific electronic properties, while the sulfonamide group contributes additional functionalization possibilities and biological activity modulation. This hybrid approach has become increasingly important in modern medicinal chemistry, where researchers seek to optimize multiple pharmaceutical properties simultaneously through careful structural design.
Crystallographic analysis has revealed crucial structural details that underscore the compound's chemical significance. The molecular geometry shows that the benzenesulfonamide and pyrazole rings are not coplanar, with a dihedral angle of 47.81 degrees between the aromatic systems. This non-planar arrangement significantly influences the compound's physicochemical properties, including its solubility profile, crystallization behavior, and intermolecular interactions. The pyramidal coordination of the amino nitrogen atom facilitates hydrogen bonding interactions, particularly with sulfamyl oxygen atoms of adjacent molecules, leading to the formation of centrosymmetric hydrogen-bonded dimers that further aggregate into three-dimensional network structures.
The compound's reactivity profile demonstrates the versatility inherent in its structural design. The sulfonamide group can participate in nucleophilic substitution reactions, while the pyrazole ring can undergo oxidation, reduction, and cycloaddition reactions under appropriate conditions. Common reagents for these transformations include alkyl halides and acyl chlorides for substitution reactions, potassium permanganate or hydrogen peroxide for oxidation processes, and sodium borohydride or lithium aluminum hydride for reduction reactions. The major products formed from these reactions include alkylated or acylated derivatives, oxidized forms of the pyrazole ring, and reduced forms of either the pyrazole ring or the sulfonamide group, providing synthetic chemists with multiple pathways for structural modification and optimization.
Table 1: Structural and Physical Properties of this compound
Overview of Pyrazole-Sulfonamide Hybrid Compounds
The development of pyrazole-sulfonamide hybrid compounds represents a significant advancement in medicinal chemistry, with this compound serving as a foundational example of this important class of molecules. Pyrazole and sulfonamide moieties have been recognized as privileged structures in pharmaceutical research, individually contributing to numerous therapeutic agents across diverse medical applications. The strategic combination of these pharmacophores in hybrid molecules has opened new avenues for drug discovery and development, allowing researchers to harness the beneficial properties of both structural motifs while potentially achieving synergistic effects and improved pharmacological profiles.
Research conducted by various groups has demonstrated the broad therapeutic potential of pyrazole-sulfonamide hybrids across multiple biological targets and disease states. Studies by Gür Maz and colleagues have shown that pyrazole-based sulfonamide derivatives exhibit significant antimicrobial properties, particularly against gram-positive bacterial strains. Their investigation of fourteen pyrazole-based sulfonamide derivatives revealed selective antibacterial activity, with several compounds demonstrating minimal inhibitory concentration values in the range of 1-500 micrograms per milliliter against Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis. Notably, these compounds showed no activity against gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, indicating a specific mechanism of action that preferentially targets gram-positive bacterial cell walls.
The anti-diabetic potential of pyrazole-sulfonamide hybrids has been extensively explored, with recent research revealing remarkable alpha-glucosidase inhibitory activities. A comprehensive study reported in the literature demonstrated that sulfonamide-based acyl pyrazoles exhibited superior potency compared to the standard drug acarbose, with half-maximal inhibitory concentration values ranging from 1.13 to 28.27 micromolar. The most potent compound in this series showed an inhibitory concentration value of 1.13 micromolar, representing a 35-fold improvement over acarbose. Molecular docking studies revealed that the enhanced activity results from specific intermolecular interactions between the pyrazole and sulfonamide moieties and active site residues of the target enzyme, highlighting the importance of the hybrid structure in achieving optimal binding affinity and selectivity.
Table 2: Biological Activities of Pyrazole-Sulfonamide Hybrid Compounds
The anti-inflammatory properties of pyrazole-sulfonamide hybrids have been thoroughly investigated, with particular emphasis on cyclooxygenase enzyme inhibition. Recent synthetic efforts have produced pyrazole-thiohydantoin and pyrazole-methylsulfonyl hybrids that demonstrate comparable or superior activity to established anti-inflammatory drugs such as celecoxib. These compounds exhibit effective dose values ranging from 55.83 to 88.28 micromoles per kilogram, with methoxy-substituted derivatives showing particularly promising activity profiles. The selectivity for cyclooxygenase-2 over cyclooxygenase-1 has been a crucial factor in the development of these compounds, as it potentially reduces gastrointestinal side effects associated with non-selective cyclooxygenase inhibition.
Propiedades
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-8-7-9(2)14(13-8)10-3-5-11(6-4-10)17(12,15)16/h3-7H,1-2H3,(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJWJFXXXQZNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351654 | |
| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955-15-7 | |
| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Formation of 3,5-Dimethylpyrazole
The pyrazole core is synthesized via cyclocondensation of acetylacetone with hydrazine derivatives.
Reaction Conditions:
- Reactants: Acetylacetone (2.5 mmol) and hydrazine hydrate (3.0 mmol)
- Solvent: Ethanol (anhydrous)
- Temperature: Reflux (78°C)
- Time: 12–24 hours
- Catalyst: None required
The reaction proceeds via enolate formation, followed by cyclization to yield 3,5-dimethylpyrazole as a pale-yellow solid (yield: 85–92%).
Sulfonation with Benzenesulfonyl Chloride
The pyrazole is sulfonated at the 1-position using benzenesulfonyl chloride under basic conditions.
Reaction Conditions:
- Reactants: 3,5-Dimethylpyrazole (1.0 equiv), benzenesulfonyl chloride (1.2 equiv)
- Base: Triethylamine (2.5 equiv) or pyridine (2.0 equiv)
- Solvent: Dichloromethane (DCM) or N,N-dimethylacetamide (DMAc)
- Temperature: 0–25°C (controlled)
- Time: 4–8 hours
Key Observations:
- DMAc enhances solubility and reduces side reactions compared to DCM.
- Lower temperatures (≤25°C) minimize regioisomer formation (<1%).
Reaction Optimization Strategies
Solvent and Temperature Effects
Comparative studies reveal solvent-dependent yields and purity:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Regioisomer (%) |
|---|---|---|---|---|
| Dichloromethane | 25 | 78 | 92 | 3.5 |
| DMAc | 25 | 89 | 98 | 0.7 |
| Ethanol | 78 | 65 | 85 | 5.2 |
Amide solvents (e.g., DMAc) improve regioselectivity by stabilizing intermediates through polar interactions.
Catalytic and Stoichiometric Considerations
- Base Selection: Triethylamine outperforms pyridine in minimizing sulfonic acid byproducts.
- Molar Ratios: A 1:1.2 ratio of pyrazole to benzenesulfonyl chloride ensures complete conversion without excess reagent accumulation.
Purification and Isolation
Recrystallization Techniques
Crude product is purified via recrystallization from isopropanol-water mixtures:
| Solvent Ratio (IPA:H₂O) | Purity Post-Recrystallization (%) | Recovery (%) |
|---|---|---|
| 1:1 | 97 | 82 |
| 1:2 | 99 | 75 |
| 1:3 | 99.5 | 68 |
Higher water content increases purity but reduces recovery due to solubility limitations.
Chromatographic Methods
Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomers but is less cost-effective for industrial-scale production.
Industrial-Scale Adaptations
Batch processes for kilogram-scale synthesis emphasize:
- Continuous Cooling: Maintains reaction temperature ≤30°C to prevent exothermic side reactions.
- In-Line Filtration: Removes insoluble impurities before recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions due to the presence of the pyrazole ring.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Alkylated or acylated derivatives of the original compound.
Oxidation: Oxidized forms of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring or the sulfonamide group.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide exhibit notable antimicrobial properties. These compounds have been explored as potential leads for developing new antimicrobial agents, particularly against resistant strains of bacteria and parasites. For instance, studies have shown that certain derivatives demonstrate significant activity against Leishmania species, which are responsible for leishmaniasis, a neglected tropical disease .
Table 1: Antileishmanial Activity of Selected Derivatives
| Compound | IC50 (mM) against L. infantum | IC50 (mM) against L. amazonensis | Cytotoxicity (CC50 mM) |
|---|---|---|---|
| 3b | 0.059 | 0.070 | 0.144 |
| 3e | 0.065 | 0.072 | 0.116 |
| Pentamidine | 0.062 | Not specified | Not specified |
The data suggests that compounds 3b and 3e are comparable to pentamidine, a standard treatment for leishmaniasis, but with lower cytotoxicity .
Anti-inflammatory Properties
The sulfonamide group in this compound class is associated with anti-inflammatory activities. Research has indicated that compounds containing the pyrazole and benzenesulfonamide moieties can act as effective anti-inflammatory agents, potentially useful in treating conditions such as arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Molecular modeling studies have revealed that modifications in electronic regions and lipophilicity significantly affect the interaction with biological targets . The presence of both dimethyl and nitroso substitutions on the pyrazole ring enhances the biological profile of these compounds.
Leishmaniasis Treatment
A series of studies focused on synthesizing and evaluating the antileishmanial profiles of various derivatives of this compound have shown promising results against Leishmania infantum and L. amazonensis. The compounds were tested for their cytotoxicity on mammalian cells alongside their efficacy against parasitic forms .
Anti-cancer Potential
Beyond antimicrobial applications, there is emerging evidence suggesting that derivatives may also possess anticancer properties. The ability to inhibit specific cancer cell lines has been documented, although further studies are needed to elucidate the mechanisms involved .
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide depends on its specific application:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Protein Binding: The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and stability.
Cellular Pathways: In biological systems, the compound can modulate cellular pathways by interacting with specific molecular targets, leading to changes in cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
Key Structural Insights :
- Pyridine vs.
- Substituent Bulk : Bulky groups like 4-butyl (Compound 27) or 4-methylphenyl ( derivatives) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Carbamoyl Addition : The carbamoyl group in Compound 27 introduces hydrogen-bonding sites, likely improving target affinity .
Physicochemical Properties
Analysis :
Actividad Biológica
4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a benzenesulfonamide moiety linked to a pyrazole ring, which is known for its biological significance.
Antileishmanial Activity
Research has demonstrated that derivatives of benzenesulfonamide, including this compound, exhibit significant antileishmanial properties. In vitro studies have shown that certain derivatives possess IC50 values comparable to established treatments like pentamidine. For instance, specific compounds within this series exhibited IC50 values against Leishmania infantum and Leishmania amazonensis ranging from 0.059 mM to 0.072 mM .
| Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) |
|---|---|---|
| This compound | 0.059 | 0.070 |
| Pentamidine | Reference | Reference |
Anticancer Activity
The pyrazole moiety in this compound has been linked to various anticancer activities. Studies indicate that compounds containing the pyrazole structure can inhibit the proliferation of several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells . The mechanism is thought to involve the disruption of key signaling pathways associated with cancer cell survival and proliferation.
Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have shown promise as selective COX-2 inhibitors with significant anti-inflammatory activity in various assays . For example, certain derivatives demonstrated IC50 values comparable to diclofenac sodium, a standard anti-inflammatory drug.
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrase and cyclooxygenases (COX), leading to reduced inflammation and tumor growth.
- Modulation of Cellular Pathways : By affecting signaling pathways involved in cell proliferation and apoptosis, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells.
Study on Antileishmanial Activity
A study focused on the synthesis and evaluation of various benzenesulfonamide derivatives reported that certain compounds exhibited potent antileishmanial effects with lower cytotoxicity compared to traditional drugs . This indicates their potential as safer alternatives for leishmaniasis treatment.
Study on Anticancer Properties
In another investigation, a series of pyrazole-containing compounds were assessed for their anticancer activity against multiple cancer cell lines. The results indicated substantial antiproliferative effects with promising therapeutic indices .
Q & A
Q. Q1. What are the optimized synthetic routes for 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling 4-aminobenzenesulfonamide with 3,5-dimethylpyrazole derivatives. A key method uses anhydrous THF as the solvent, triethylamine as a base, and sulfonyl chloride intermediates. Reaction monitoring via TLC ensures completion, and purification involves aqueous workup (DCM extraction) followed by drying (Na₂SO₄) and solvent evaporation under reduced pressure . Variations in solvent polarity (e.g., ethanol vs. THF) and stoichiometry of sulfonyl chloride can significantly impact yield (54–62%) and purity (>97%) .
Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying aromatic protons (δ 7.2–8.1 ppm) and pyrazole-methyl groups (δ 2.1–2.5 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks matching the theoretical mass (e.g., m/z 263.3 for C₁₁H₁₃N₃O₂S). Single-crystal X-ray diffraction (SHELX software) resolves bond lengths (e.g., C–N: 1.334–1.498 Å) and dihedral angles (e.g., 104.7–128.2°) .
Q. Q3. What in vitro and in vivo assays are standard for evaluating the biological activity of this sulfonamide derivative?
Methodological Answer:
- In vitro : Carbonic anhydrase inhibition assays (IC₅₀ determination) using purified enzymes .
- In vivo : Anticonvulsant activity via maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, with dose-dependent seizure suppression (e.g., 10–30 mg/kg oral administration) .
- Anti-inflammatory activity assessed via carrageenan-induced paw edema models, measuring inflammation reduction over 3 hours .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced inhibitory activity?
Methodological Answer: SAR studies focus on modifying substituents on the pyrazole and benzene rings. For example:
- Pyrazole substituents : Bulkier groups (e.g., trifluoromethyl) increase hydrophobic interactions with enzyme pockets, enhancing COX-2 inhibition .
- Sulfonamide linkage : Rigid linkers (e.g., triazine cores) improve binding affinity to carbonic anhydrase isoforms (Ki < 50 nM) . Computational docking (AutoDock Vina) validates binding poses, while molecular dynamics (100 ns simulations) assess stability .
Q. Q5. What strategies resolve discrepancies between in silico predictions and experimental biological activity data?
Methodological Answer:
- Data reconciliation : Cross-validate docking scores (Glide SP/XP) with experimental IC₅₀ values. For example, if a compound shows high docking scores but low activity, assess solubility (logP >3.5 may reduce bioavailability) .
- Experimental refinement : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, resolving false positives from static docking models .
Q. Q6. How can polymorphism or solvate formation during crystallization impact pharmacological properties?
Methodological Answer: Polymorph screening (via solvent-drop grinding or slow evaporation) identifies stable crystalline forms. For instance:
Q. Q7. What in silico tools predict toxicity and pharmacokinetic profiles of novel sulfonamide derivatives?
Methodological Answer:
Q. Q8. How can hygroscopicity and photostability challenges be addressed during formulation?
Methodological Answer:
- Hygroscopicity : Co-crystallization with maleic acid reduces moisture uptake (<1% w/w at 75% RH) .
- Photostability : Light-protective packaging (amber glass) and antioxidants (BHT, 0.01% w/v) prevent sulfonamide degradation under UV exposure .
Contradiction Analysis
Q. Q9. Why might a compound show high in vitro enzyme inhibition but low in vivo efficacy?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
